9S-HODE

Catalog No.
S630321
CAS No.
73543-67-6
M.F
C18H32O3
M. Wt
296.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9S-HODE

CAS Number

73543-67-6

Product Name

9S-HODE

IUPAC Name

(9S,10E,12Z)-9-hydroxyoctadeca-10,12-dienoic acid

Molecular Formula

C18H32O3

Molecular Weight

296.4 g/mol

InChI

InChI=1S/C18H32O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h6,8,11,14,17,19H,2-5,7,9-10,12-13,15-16H2,1H3,(H,20,21)/b8-6-,14-11+/t17-/m1/s1

InChI Key

NPDSHTNEKLQQIJ-UINYOVNOSA-N

SMILES

Array

Synonyms

9S-hydroxy-10E,12Z-octadecadienoic acid

Canonical SMILES

CCCCCC=CC=CC(CCCCCCCC(=O)O)O

Isomeric SMILES

CCCCC/C=C\C=C\[C@H](CCCCCCCC(=O)O)O

The exact mass of the compound (9S,10E,12Z)-9-hydroxyoctadeca-10,12-dienoic acid is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of 9-HODE in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Octadecanoids [FA02] -> Other Octadecanoids [FA0200]. However, this does not mean our product can be used or applied in the same or a similar way.

9S-HODE (9(S)-hydroxy-10E,12Z-octadecadienoic acid) is an enzymatically derived oxylipin and a primary lipoxygenase (LOX) metabolite of linoleic acid [1]. As a highly specific stereoisomer, it functions as a critical biomarker for targeted lipidomics, a ligand for peroxisome proliferator-activated receptor gamma (PPARγ), and a potent lipid mediator in cellular signaling pathways [2]. For procurement professionals and analytical chemists, securing stereochemically pure 9S-HODE is essential for liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows, where it serves as a definitive calibration standard to distinguish enzyme-catalyzed lipid peroxidation from non-enzymatic free-radical degradation [3].

Substituting 9S-HODE with racemic 9-HODE, its enantiomer 9R-HODE, or its regioisomer 13S-HODE fundamentally compromises analytical accuracy and biological assay integrity [1]. Enzymatic lipid oxidation specifically generates the S-enantiomer, whereas non-enzymatic autoxidation produces a racemic mixture; thus, utilizing the exact 9S-HODE standard is mandatory to quantify LOX-specific activity[2]. Furthermore, minor structural deviations dictate biological activity: for instance, 9S-HODE actively induces ferroptosis in specific cancer models, a function entirely absent in both 9R-HODE and 13S-HODE [3]. Using crude linoleic acid oxidation mixtures or generic HODE substitutes will lead to assay failure, irreproducible receptor binding data, and misinterpretation of lipidomic profiles.

Absolute Stereochemical Dependence in Ferroptosis-Mediated Cell Death

In comparative viability assays using E0771 breast cancer cells, 9S-HODE demonstrated potent tumor-suppressive activity by inducing ferroptosis [1]. In stark contrast, treatment with the exact regioisomer (13S-HODE) or the opposite enantiomer (9R-HODE) completely failed to suppress cell growth or induce cell death[1].

Evidence DimensionInduction of ferroptosis and cell growth suppression
Target Compound Data9S-HODE actively induces ferroptosis and suppresses cancer cell viability.
Comparator Or Baseline13S-HODE and 9R-HODE (0% induction of ferroptosis; completely eliminated suppressive ability).
Quantified DifferenceComplete presence vs. absolute absence of ferroptotic activity based solely on chirality and hydroxyl positioning.
ConditionsE0771 breast cancer cell viability assay in vitro.

Validates the necessity of purchasing enantiomerically pure 9S-HODE for mechanistic studies of lipid-driven ferroptosis, as closely related analogs are biologically inert in this pathway.

Enantiomeric Ratio as a Definitive Marker for LOX Activity

The ratio of 9S-HODE to 9R-HODE is the standard metric for distinguishing enzyme-catalyzed lipid peroxidation from free-radical autoxidation [1]. In biological samples (e.g., raw tissue), LOX activity yields a highly skewed 9S:9R enantiomeric ratio (measured at 4.2:1), whereas thermal or free-radical oxidation drives the ratio toward a racemic 1:1 mixture [1].

Evidence Dimension9S/9R Enantiomeric Ratio
Target Compound DataHigh 9S-HODE prevalence (ratio >4.0) indicates specific LOX enzymatic activity.
Comparator Or BaselineRacemic mixture (~1.0 ratio) indicates non-enzymatic free radical oxidation.
Quantified Difference>4-fold difference in enantiomeric distribution depending on the specific oxidation pathway.
ConditionsChiral LC-MS/MS analysis of lipid extracts from raw vs. cooked tissue.

Procurement of pure 9S-HODE and 9R-HODE standards is strictly required for analytical labs to establish chiral calibration curves and accurately diagnose oxidative stress mechanisms.

Regioisomer Differentiation in Murine vs. Human Enzyme Assays

When evaluating linoleic acid metabolism, mouse Alox15b predominantly synthesizes 9S-HODE, whereas the human ortholog ALOX15B primarily generates 13S-HODE [1]. This species-specific divergence requires the exact regioisomer standard to accurately quantify enzyme kinetics and product formation in preclinical models [1].

Evidence DimensionPrimary enzymatic product formation from linoleic acid
Target Compound Data9S-HODE is the major product of mouse Alox15b.
Comparator Or Baseline13S-HODE is the major product of human ALOX15B.
Quantified DifferenceDistinct primary regioisomer generation based on species ortholog expression.
ConditionsIn vitro recombinant LOX activity assays analyzed via combined NP/CP-HPLC.

Researchers transitioning between murine models and human cell lines must procure 9S-HODE to accurately track species-specific lipoxygenase metabolism.

Targeted Lipidomics and Chiral LC-MS/MS Calibration

Used as an absolute quantitative standard to determine the 9S/9R ratio in tissue extracts, enabling the differentiation of LOX-mediated enzymatic signaling from generalized oxidative stress[1].

Ferroptosis and Oncology Research

Applied as a specific lipid mediator in cell culture models to study ferroptotic cell death pathways, where its exact stereochemistry is required for receptor/effector engagement [2].

Preclinical Lipoxygenase (LOX) Inhibitor Screening

Utilized as the primary product standard when assaying murine Alox15b activity or screening novel LOX inhibitors in mouse-derived in vitro models [3].

Physical Description

Solid

XLogP3

5.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

296.23514488 Da

Monoisotopic Mass

296.23514488 Da

Heavy Atom Count

21

UNII

42KE04U9BM

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

73543-67-6

Use Classification

Fatty Acyls [FA] -> Octadecanoids [FA02] -> Other Octadecanoids [FA0200]

Dates

Last modified: 08-15-2023
1.Gardner, H.W. Soybean lipoxygenase-1 enzymically forms both (9S)- and (13S)-hydroperoxides from linoleic acid by a pH-dependent mechanism. Biochimica et Biophysica Acta 1001, 274-281 (1989).

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